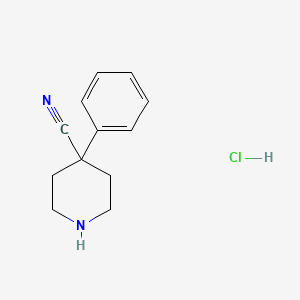

4-Cyano-4-phenylpiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63943. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenylpiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11;/h1-5,14H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPHZBOPSZGTJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199303 | |

| Record name | 4-Phenylpiperidine-4-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51304-58-6 | |

| Record name | 4-Piperidinecarbonitrile, 4-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51304-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidine-4-carbonitrile hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051304586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51304-58-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 51304-58-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylpiperidine-4-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidine-4-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyano-4-phenylpiperidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4Y6EK6T5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyano-4-phenylpiperidine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-4-phenylpiperidine hydrochloride is a pivotal chemical intermediate, playing a crucial role in the synthesis of a wide array of pharmaceutical compounds. Its rigid piperidine scaffold, coupled with the presence of a phenyl and a cyano group at the 4-position, provides a versatile platform for the development of novel therapeutics. This technical guide offers a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of this compound, with a particular focus on its significance in drug discovery and development.

Part 1: Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 4-Phenyl-4-piperidinecarbonitrile hydrochloride | [2][3] |

| CAS Number | 51304-58-6 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂ · HCl | [2] |

| Molecular Weight | 222.71 g/mol | [2] |

| Appearance | White to pale cream crystalline powder | [1] |

| Melting Point | 208-214 °C | [4] |

| Purity | Typically ≥96% | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The piperidine ring protons will appear as multiplets in the aliphatic region, generally between 2.0 and 3.5 ppm. The N-H proton of the hydrochloride salt will likely appear as a broad singlet at a downfield chemical shift.[5]

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the cyano group (around 120 ppm), the quaternary carbon of the piperidine ring attached to the phenyl and cyano groups, and the aromatic carbons of the phenyl ring (typically between 125 and 140 ppm). The aliphatic carbons of the piperidine ring will resonate in the upfield region of the spectrum.[6][7]

The IR spectrum of this compound provides key information about its functional groups. Characteristic absorption bands include:

-

C≡N stretch: A sharp, medium-intensity peak around 2230-2250 cm⁻¹.

-

N-H stretch (as hydrochloride): A broad band in the region of 2400-3200 cm⁻¹, characteristic of an amine salt.

-

C-H stretch (aromatic and aliphatic): Peaks in the 2800-3100 cm⁻¹ region.

-

C=C stretch (aromatic): Absorptions around 1450-1600 cm⁻¹.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) for the free base (C₁₂H₁₄N₂) would be observed at m/z 186. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom.[8][9] The fragmentation of the phenyl group can also contribute to the overall spectrum.

Solubility and Stability

-

Solubility: this compound, being a salt, is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) is also likely to be significant.[10] It is anticipated to have limited solubility in nonpolar organic solvents like hexane and diethyl ether.

-

Stability: The compound is generally stable under normal laboratory conditions.[11] However, it should be stored in a tightly closed container in a dry and well-ventilated place, away from heat and sources of ignition. As with many amine hydrochlorides, it can be hygroscopic. Prolonged exposure to strong bases will neutralize the hydrochloride salt, liberating the free base. The cyano group can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, to form the corresponding carboxylic acid or amide.[12]

Part 2: Synthesis and Analysis

The synthesis of this compound is a critical process for its availability in research and pharmaceutical production. Robust analytical methods are equally important to ensure its purity and quality.

Synthesis Pathway

A common synthetic route to 4-Cyano-4-phenylpiperidine involves the reaction of a suitable N-protected or N-substituted 4-piperidone with a source of cyanide and a phenylating agent, or a one-pot reaction involving a bis(2-chloroethyl)amine derivative and phenylacetonitrile.

Diagram: Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

A specific example of a related synthesis involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in a toluene/aqueous sodium hydroxide system using a phase-transfer catalyst, which yields 1-benzyl-4-cyano-4-phenylpiperidine.[13] Subsequent debenzylation and treatment with hydrochloric acid would yield the desired product.

Analytical Methodologies

Ensuring the purity of this compound is paramount for its use in pharmaceutical synthesis. Several analytical techniques can be employed for this purpose.

Reversed-phase HPLC (RP-HPLC) is a widely used method for the purity assessment of organic compounds.[14][15] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.

Diagram: HPLC Analysis Workflow

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), can also be used for purity analysis.[16][17] Derivatization of the amine group may be necessary to improve its volatility and thermal stability for GC analysis.

Part 3: Applications in Drug Development

This compound is a highly valued building block in medicinal chemistry, primarily due to its role as a precursor to various biologically active molecules.

Precursor to Opioid Analgesics

The most prominent application of 4-Cyano-4-phenylpiperidine is in the synthesis of pethidine (meperidine) and its analogs.[18][19] The synthesis involves the hydrolysis of the cyano group to a carboxylic acid, followed by esterification and N-methylation. The 4-phenylpiperidine scaffold is a key pharmacophore for mu-opioid receptor agonists.[12]

Synthesis of Other Bioactive Molecules

Beyond opioids, this versatile intermediate is utilized in the synthesis of a range of other therapeutic agents, including:

-

CCR5 Antagonists: As a starting material for the development of chemokine receptor 5 (CCR5) antagonists, which have applications as HIV-1 inhibitors.[2][3]

-

Neurotransmitter Transporter Inhibitors: Used in the creation of compounds that modulate the activity of dopamine and other neurotransmitter transporters.[2][3]

-

α1a Adrenoceptor-Selective Antagonists: Serves as a precursor for the synthesis of selective antagonists for the α1a adrenergic receptor.[2][3]

Part 4: Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, as well as respiratory irritation.[2]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including a dust mask (e.g., N95), safety glasses or goggles, and chemical-resistant gloves.[2]

-

Handling and Storage: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[11] The compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

-

First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move the person to fresh air. In case of skin contact, wash off with soap and plenty of water. If swallowed, seek immediate medical attention.[11]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable building block for the synthesis of a wide range of biologically active molecules, most notably opioid analgesics. A thorough understanding of its properties, synthesis, analysis, and safe handling procedures is crucial for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

-

Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Cyano-1-methyl-4-phenyl-piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.

-

Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

Wikipedia. (n.d.). Pethidinic acid. Retrieved from [Link]

-

InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Analytical Methods. (n.d.). Analytical Methods. Retrieved from [Link]

-

Mitanovska, S., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian pharmaceutical bulletin. Retrieved from [Link]

- Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Retrieved from [Link]

-

PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]

-

NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Phenylpiperidine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Phenyl-4-piperidinol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Economic and Social Council. (2024). English. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-Cyano-4-phenylpiperidine 96 51304-58-6 [sigmaaldrich.com]

- 3. 4-氰基-4-苯基哌嗪 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound , 97 , 51304-58-6 - CookeChem [cookechem.com]

- 5. This compound(51304-58-6) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Phenylpiperidine(771-99-3) 13C NMR [m.chemicalbook.com]

- 7. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 13. prepchem.com [prepchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Pethidinic acid - Wikipedia [en.wikipedia.org]

Introduction: A Cornerstone Intermediate in Phenylpiperidine Synthesis

An In-Depth Technical Guide to 4-Cyano-4-phenylpiperidine hydrochloride (CAS 51304-58-6)

This compound is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] Its rigid piperidine scaffold, substituted with both a phenyl and a nitrile group at the C4 position, makes it a versatile and crucial precursor for a range of biologically active molecules.[3] Most notably, it serves as a key intermediate in the synthesis of the widely known synthetic opioid analgesic, pethidine (also known as meperidine).[4][5][6] The strategic placement of the cyano group allows for its chemical manipulation into esters, amides, or carboxylic acids, providing a gateway to the phenylpiperidine class of compounds, which includes analgesics, neuroleptics, and CCR5 antagonists.[7][8][9]

This guide provides an in-depth examination of this compound, covering its chemical and physical properties, synthesis methodologies, analytical characterization, core applications in drug development, and essential safety protocols. The content is tailored for researchers, scientists, and drug development professionals who utilize or are investigating this pivotal chemical intermediate.

Physicochemical and Structural Properties

This compound is typically supplied as a white to off-white crystalline powder.[10][11] The hydrochloride salt form enhances its stability and water solubility compared to the freebase, making it more amenable to handling and use in various reaction conditions.

Chemical Structure

The molecule's structure is fundamental to its reactivity and utility as a synthetic precursor.

Caption: Structure of this compound.

Key Properties Summary

The following table summarizes the essential quantitative data for this compound, compiled from various chemical suppliers.

| Property | Value | References |

| CAS Number | 51304-58-6 | [10][12][13] |

| Molecular Formula | C₁₂H₁₄N₂ · HCl (or C₁₂H₁₅ClN₂) | [10][12][13][14] |

| Molecular Weight | 222.71 g/mol | [10][12][13][14] |

| Appearance | White to off-white crystalline powder | [10][11] |

| Melting Point | 210-217 °C | [10][11][15] |

| Boiling Point | 344.6 °C at 760 mmHg (for freebase) | [10] |

| Purity | Typically ≥96% | [10][11][16] |

| EC Number | 257-124-5 | [10][13] |

| MDL Number | MFCD00012775 | [12][13][14] |

Synthesis Methodology

The synthesis of 4-cyano-4-phenylpiperidine and its derivatives is a well-established process in organic chemistry. A common and effective route involves a double alkylation of phenylacetonitrile with a suitable nitrogen mustard derivative, followed by cyclization. This approach constructs the piperidine ring and installs the key quaternary carbon C4 in a single strategic sequence.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. scribd.com [scribd.com]

- 7. 4-シアノ-4-フェニルピペリジン 塩酸塩 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 9. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. CAS RN 51304-58-6 | Fisher Scientific [fishersci.com]

- 13. 4-シアノ-4-フェニルピペリジン 塩酸塩 96% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 51304-58-6 | this compound - Capot Chemical [capotchem.com]

- 15. This compound | 51304-58-6 [amp.chemicalbook.com]

- 16. 4-Cyano-4-phenylpiperidine 96 51304-58-6 [sigmaaldrich.com]

The Fulcrum of CNS Drug Discovery: A Technical Guide to the Structure and Conformation of 4-Phenylpiperidine Derivatives

Introduction: The Privileged Scaffold of the Central Nervous System

The 4-phenylpiperidine motif stands as a cornerstone in the architecture of centrally acting therapeutics. Its deceptively simple fusion of a flexible saturated heterocycle and a rigid aromatic ring has given rise to a remarkable diversity of pharmacological agents, from potent analgesics to sophisticated modulators of neurotransmitter systems.[1][2] This guide provides an in-depth exploration of the fundamental principles governing the structure and conformation of these derivatives, offering a framework for researchers, scientists, and drug development professionals to rationally design and analyze this pivotal class of molecules. The 4-phenylpiperidine scaffold is a key intermediate in the synthesis of a wide array of pharmaceuticals, including analgesics and antidepressants, highlighting its significance in medicinal chemistry.[3]

Conformational Landscape: The Axial vs. Equatorial Phenyl Equilibrium

The therapeutic efficacy of 4-phenylpiperidine derivatives is inextricably linked to their three-dimensional structure. The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. The critical determinant of a derivative's biological activity is often the orientation of the C4-phenyl substituent, which can exist in either an axial or an equatorial position. This conformational preference is a delicate balance of steric and electronic factors.

Generally, the equatorial conformation is favored for the 4-phenyl group to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6 of the piperidine ring.[4] However, the energy difference between the axial and equatorial conformers can be small, and for some derivatives, the axial conformer may be significantly populated or even preferred.[4] This equilibrium is influenced by the nature of the substituent on the piperidine nitrogen and other ring positions. For instance, computational studies on analgesics like meperidine and ketobemidone have shown that the phenyl axial conformations are only slightly higher in energy (0.6-0.7 kcal/mol) than the equatorial ones, suggesting that these axial conformers may play a role in their pharmacological activity.[4]

The interplay of these conformational dynamics is a crucial consideration in drug design, as the spatial presentation of the phenyl ring and other pharmacophoric elements to the receptor binding site dictates the potency and selectivity of the molecule.

Diagram 1: Conformational Equilibrium of the 4-Phenylpiperidine Ring

Caption: Conformational equilibrium between the equatorial and axial phenyl conformers of the 4-phenylpiperidine ring.

Stereoselective Synthesis: Constructing the Core Scaffold

The synthesis of 4-phenylpiperidine derivatives with defined stereochemistry is a critical aspect of their development as therapeutic agents. A variety of synthetic strategies have been developed to access this privileged scaffold, often starting from readily available precursors.[5][6]

General Synthetic Approaches

A common and versatile approach to the 4-phenylpiperidine core involves the construction of a key intermediate, 1-benzyl-4-phenylpiperidine-4-carbonitrile. This can be achieved through a multi-step sequence starting from commercially available materials. The choice of a benzyl protecting group for the piperidine nitrogen is strategic, as it is relatively stable under various reaction conditions and can be readily removed at a later stage.

Diagram 2: General Synthetic Workflow for 4-Phenylpiperidine Derivatives

Caption: A generalized synthetic workflow for accessing diverse 4-phenylpiperidine derivatives.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

This protocol outlines a reliable method for the synthesis of a key intermediate. The causality behind the choice of reagents and conditions is highlighted to provide a deeper understanding of the process.

Step 1: Synthesis of N-Benzyl-bis(2-chloroethyl)amine

-

To a solution of benzylamine in a suitable solvent (e.g., ethanol), add two equivalents of 2-chloroethyl vinyl ether. The reaction is typically carried out at reflux.

-

Rationale: This step introduces the two chloroethyl arms necessary for the subsequent cyclization. Benzylamine is a readily available and effective starting material.

-

-

After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

Step 2: Cyclization to form 1-Benzyl-4-phenylpiperidine-4-carbonitrile

-

In a flask equipped with a stirrer and a reflux condenser, add sodium amide to a solution of benzyl cyanide in an anhydrous solvent like toluene.

-

Rationale: Sodium amide is a strong base that deprotonates the benzylic position of benzyl cyanide, generating a nucleophilic carbanion.

-

-

To this mixture, add a solution of N-benzyl-bis(2-chloroethyl)amine in the same solvent.

-

The reaction mixture is heated to reflux to facilitate the intramolecular cyclization.

-

Rationale: The benzylic carbanion undergoes a double nucleophilic substitution with the two chloroethyl groups, forming the piperidine ring.

-

-

After completion, the reaction is quenched, and the product is extracted and purified by crystallization or chromatography.

This key intermediate can then be subjected to a variety of chemical transformations, such as hydrolysis of the nitrile to a carboxylic acid or reduction to an amine, to generate a library of diverse 4-phenylpiperidine derivatives.[7]

Conformational Analysis: Deciphering the 3D Structure

Elucidating the precise three-dimensional structure and conformational preferences of 4-phenylpiperidine derivatives is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two most powerful techniques for this purpose.

NMR Spectroscopy: A Window into Solution-State Conformation

¹H NMR spectroscopy is a particularly valuable tool for determining the conformation of the piperidine ring in solution. The key parameters are the vicinal coupling constants (³J) between adjacent protons on the ring.

-

Axial-Axial Coupling (³J_ax,ax_): Typically large, in the range of 10-13 Hz.

-

Axial-Equatorial Coupling (³J_ax,eq_): Smaller, in the range of 2-5 Hz.

-

Equatorial-Equatorial Coupling (³J_eq,eq_): Also small, in the range of 2-5 Hz.

By analyzing the multiplicity and coupling constants of the piperidine ring protons, one can deduce the preferred chair conformation and the orientation of the substituents. For example, a large coupling constant for the proton at C4 would indicate that it is in an axial position, which in turn would place the phenyl group in the equatorial position.[8]

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further confirmation of spatial proximity between protons. For instance, a NOESY cross-peak between the axial protons at C2/C6 and the ortho-protons of the phenyl ring would provide strong evidence for an equatorial orientation of the phenyl group.

Diagram 3: Decision-Making Workflow for Conformational Analysis using NMR

Caption: A workflow for determining the conformation of 4-phenylpiperidine derivatives using NMR spectroscopy.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. It yields precise bond lengths, bond angles, and torsional angles, offering a static, high-resolution snapshot of the molecule's conformation. While the conformation in the solid state may not always be identical to the predominant conformation in solution, it provides an invaluable reference point and can reveal subtle structural features that are not easily discerned by other methods.[9]

Pharmacological Significance and Structure-Activity Relationships (SAR)

The 4-phenylpiperidine scaffold is a key pharmacophore for a number of important CNS targets, most notably the mu-opioid receptor and the dopamine transporter.

Opioid Receptor Agonists

Many potent opioid analgesics, including pethidine (meperidine) and fentanyl, are based on the 4-phenylpiperidine structure.[1] The conformation of the 4-phenyl group is critical for high-affinity binding to the mu-opioid receptor. For many of these analgesics, the equatorial orientation of the phenyl group is believed to be the bioactive conformation, allowing for optimal interaction with the receptor's binding pocket.[10]

Table 1: Mu-Opioid Receptor Binding Affinities of Selected 4-Phenylpiperidine Derivatives

| Compound | Ki (nM) | Reference |

| Pethidine (Meperidine) | >100 | [11] |

| Fentanyl | 1-100 | [11] |

| Sufentanil | <1 | [11] |

Dopamine Transporter (DAT) Ligands

Derivatives of 4-phenylpiperidine also exhibit high affinity for the dopamine transporter, making them valuable tools for studying dopaminergic neurotransmission and as potential treatments for conditions like Parkinson's disease and ADHD. The SAR for DAT binding can be distinct from that of opioid receptors, with different substitution patterns on the phenyl ring and the piperidine nitrogen leading to optimal affinity and selectivity.[12][13]

Table 2: Dopamine Transporter Binding Affinities of Selected 4-Phenylpiperidine Derivatives

| Compound | Receptor | Ki (nM) | Reference |

| GBR 12909 analog | DAT | high potency | [12] |

| Pridopidine | D2 | low affinity | [13] |

| Various Analogs | D2 | Varies | [13] |

Conclusion: A Versatile Scaffold for Future Drug Discovery

The 4-phenylpiperidine core remains a highly privileged scaffold in medicinal chemistry, offering a robust platform for the design of novel CNS-acting agents. A thorough understanding of its conformational preferences, coupled with sophisticated synthetic and analytical strategies, is essential for unlocking its full therapeutic potential. The principles and methodologies outlined in this guide provide a solid foundation for researchers to navigate the complexities of this important class of molecules and to continue to innovate in the pursuit of new and improved therapies for a range of neurological and psychiatric disorders.

References

-

Stereoselective Synthesis of Piperidines. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

- Chattopadhyay, S., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56.

- Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-8.

-

Pethidine. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

-

Morrill, C., & Mani, N. S. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-Piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Figshare. Retrieved January 5, 2026, from [Link]

- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.

-

Morrill, C., & Mani, N. S. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-Piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Johnson & Johnson Pharmaceutical R&D LLC. Retrieved January 5, 2026, from [Link]

-

Synthesis of 4-substituted 4-arylpiperidines. (n.d.). ElectronicsAndBooks. Retrieved January 5, 2026, from [Link]

- Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 34(10), 3075-80.

- Sakloth, F., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(9), e2215392120.

- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. (2023). ChemRxiv.

- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul

- Method for preparing 4-cyanopiperidine hydrochloride. (2017).

- Wang, X. H., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-32.

-

Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

- Sonesson, C., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-20.

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 5, 2026, from [Link]

- Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Zenodo.

-

Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. (n.d.). Retrieved January 5, 2026, from [Link]

- Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Structural Chemistry, 58(4), 804-808.

- Synthesis method of 4-phenylpiperidine hydrochloride. (2021).

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). Pain Physician, 17, SE25-SE46.

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry, 2008(13), 2209-2219.

-

Pethidine. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Phenylpiperidines. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

4-Phenylpiperidine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- NMR Spectroscopy: a Tool for Conformational Analysis. (2011). Annals of Magnetic Resonance, 10(1/2), 1-27.

-

Pethidine Opioid Analgesic Drug Chemical Structure. (n.d.). Shutterstock. Retrieved January 5, 2026, from [Link]

- Method for preparing 4-cyanopiperidine hydrochloride. (2016).

- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLoS ONE, 13(5), e0197734.

- Method for preparing 4-amino-4-phenylpiperidines. (2004).

- Method for preparing 4-cyanopiperidine hydrochloride. (2016).

-

4-Phenylpiperidine. (n.d.). BMRB. Retrieved January 5, 2026, from [Link]

-

Pethidine. (n.d.). KEGG DRUG. Retrieved January 5, 2026, from [Link]

- Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-33.

-

Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl-4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

- Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 32(5), 968-74.

Sources

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. pethidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. zenodo.org [zenodo.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

Introduction: Deconstructing the Efficacy of Phenylpiperidine Analgesics

An In-Depth Technical Guide to the Mechanism of Action for Phenylpiperidine-Based Analgesics

Authored for Researchers, Scientists, and Drug Development Professionals

The phenylpiperidine class of synthetic opioids represents a cornerstone of modern pain management, encompassing powerhouse analgesics such as fentanyl and its analogs.[1][2][3] Their profound efficacy stems from a sophisticated and multifaceted interaction with the endogenous opioid system. Unlike naturally derived opiates, the synthetic nature of phenylpiperidines allows for precise chemical modifications, leading to compounds with widely varying potency, duration of action, and clinical applications.[3][4]

This guide provides a detailed exploration of the molecular mechanisms underpinning the action of these critical therapeutic agents. We will dissect the entire signaling cascade, from the initial ligand-receptor binding event to the downstream cellular responses that ultimately produce analgesia. Furthermore, we will delve into the regulatory pathways that lead to tolerance and side effects, introducing the concept of biased agonism as a frontier in developing safer analgesics. This document is structured to provide not just a description of pathways, but an understanding of the causal links and the experimental methodologies used to validate these mechanisms in the laboratory.

The Primary Molecular Target: The μ-Opioid Receptor (MOR)

Phenylpiperidine-based analgesics exert their effects primarily by acting as agonists at the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily.[2][5][6] GPCRs are integral membrane proteins characterized by seven transmembrane α-helical domains, an extracellular N-terminus, and an intracellular C-terminus.[7][8][9] While the opioid receptor family also includes delta (δ) and kappa (κ) types, the MOR is the principal mediator of the analgesic effects of clinically used opioids like morphine and fentanyl.[9][10][11] The binding of a phenylpiperidine ligand to the MOR initiates a cascade of intracellular events that collectively reduce the perception of pain.[12]

Ligand-Receptor Interaction: A Symphony of Structure and Activity

The analgesic power of a phenylpiperidine derivative is dictated by its specific structural and chemical properties, which govern its binding affinity and functional efficacy at the MOR. The core structure, a phenyl group attached to a piperidine ring, is a flexible fragment that mimics key features of morphine.[1][13]

Key structure-activity relationships (SAR) include:

-

The Piperidine Nitrogen: This basic nitrogen is crucial for the initial ionic interaction with a conserved aspartate residue in the third transmembrane helix (TM3) of the MOR.

-

The Phenyl Group: This aromatic ring engages in hydrophobic interactions within the receptor's binding pocket.

-

N-Substituents: Modifications at the piperidine nitrogen dramatically influence potency. For example, the N-phenethyl group of fentanyl significantly enhances its agonist activity compared to the N-methyl group of its precursor, meperidine.[14]

The Canonical G Protein-Dependent Signaling Pathway: The Engine of Analgesia

The primary mechanism for analgesia is driven by the MOR's coupling to inhibitory heterotrimeric G proteins (Gi/o).[9][10] The activation sequence is a canonical example of GPCR signaling.[7][15][16]

-

Receptor Activation: The binding of a phenylpiperidine agonist induces a critical conformational change in the MOR.

-

G Protein Activation: This new receptor conformation allows it to function as a Guanine Nucleotide Exchange Factor (GEF). It catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of its associated Gi/o protein.[15][16]

-

Subunit Dissociation: The binding of GTP activates the G protein, causing it to dissociate into two functional signaling units: the Gαi/o subunit and the Gβγ dimer.[16][17]

-

Downstream Effector Modulation: These subunits then interact with and modulate various intracellular effector proteins to produce the analgesic effect.

Consequences of G Protein Subunit Action:

-

Gαi/o Subunit Action: The primary role of the activated Gαi/o subunit is to inhibit the enzyme adenylyl cyclase.[16][18] This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10][12] Reduced cAMP levels prevent the activation of downstream targets like Protein Kinase A (PKA), altering cellular phosphorylation states and contributing to reduced neuronal activity.[10]

-

Gβγ Dimer Action: The Gβγ dimer directly modulates ion channel activity.

-

Activation of GIRK Channels: It binds to and opens G protein-coupled inwardly rectifying potassium (GIRK) channels.[6][10][19] This allows potassium ions to flow out of the neuron, causing hyperpolarization of the cell membrane and making the neuron less likely to fire an action potential.[5][20]

-

Inhibition of VGCCs: It inhibits N-type voltage-gated calcium channels (VGCCs) at presynaptic terminals.[19][20] This action reduces the influx of calcium that is necessary for the release of excitatory neurotransmitters, such as substance P and glutamate, into the synapse.[6]

-

The combined effect of these G protein-mediated events is a powerful suppression of nociceptive signaling at both the spinal and supraspinal levels.[5][10]

The β-Arrestin Pathway: A Double-Edged Sword of Regulation and Side Effects

While the G protein pathway is central to analgesia, a second major pathway involving β-arrestin proteins governs receptor regulation and is increasingly implicated in the adverse effects of opioids.[21][22] Chronic or high-intensity activation of the MOR initiates a process of desensitization to prevent overstimulation.[7][23]

-

Receptor Phosphorylation: The agonist-occupied MOR is phosphorylated on serine and threonine residues in its intracellular loops and C-terminal tail by G protein-coupled receptor kinases (GRKs).[7]

-

β-Arrestin Recruitment: This phosphorylation pattern creates a high-affinity binding site for β-arrestin 2.[18][21][24] The recruitment of β-arrestin physically blocks the receptor from coupling to G proteins, effectively "desensitizing" the canonical signaling pathway.[23]

-

Receptor Internalization: β-arrestin acts as an adaptor protein, linking the phosphorylated receptor to components of the endocytic machinery, such as clathrin. This triggers the internalization of the receptor from the cell surface into endosomes.[10][23][25] This process reduces the number of available receptors and is a key mechanism underlying the development of tolerance.[23]

Biased Agonism: A New Paradigm for Drug Design

The discovery that ligands can differentially engage these two pathways has led to the concept of "biased agonism".[21][22] It is hypothesized that G protein signaling is responsible for the desired analgesic effects, while β-arrestin 2 recruitment and signaling mediate many of the undesirable side effects, including respiratory depression, constipation, and tolerance.[21][22][24] This has spurred the development of "G protein-biased" MOR agonists that potently activate the G protein pathway with minimal recruitment of β-arrestin. While an attractive therapeutic strategy, it is an area of active and complex research, with some studies indicating that G protein signaling also contributes to respiratory depression.[24]

A Guide to Experimental Validation

Elucidating the complex mechanism of action of phenylpiperidine analgesics requires a suite of quantitative in vitro assays. Each assay provides a piece of the puzzle, from initial receptor binding to the ultimate cellular response.

Experimental Workflow Overview

The logical flow of investigation begins with assessing the direct interaction between the compound and the receptor, followed by measuring the sequential steps of the signaling cascade.

Protocol 1: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for the MOR.

-

Methodology:

-

Preparation: Use cell membranes prepared from cells expressing a high density of MOR (e.g., CHO-MOR or HEK-MOR cells).

-

Competition Binding: Incubate the membranes with a constant concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound (phenylpiperidine).

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (concentration that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

Causality: This assay directly quantifies the primary interaction between the drug and its molecular target, a prerequisite for any downstream activity.

Protocol 2: cAMP Accumulation Assay (BRET-based)

-

Objective: To measure the functional consequence of Gi/o protein activation by quantifying the inhibition of adenylyl cyclase.[26][27][28]

-

Methodology:

-

Cell System: Use HEK293 cells stably co-expressing the MOR and a BRET-based cAMP biosensor.[26][28]

-

Stimulation: Pre-treat cells with varying concentrations of the phenylpiperidine agonist.

-

Adenylyl Cyclase Activation: Stimulate all wells with a fixed concentration of forskolin to activate adenylyl cyclase and produce cAMP.[26][29]

-

Measurement: Measure the BRET signal in real-time. In the presence of an inhibitory agonist, forskolin-stimulated cAMP production is reduced, leading to a concentration-dependent change in the BRET ratio.

-

Analysis: Plot the BRET ratio against the log concentration of the agonist to determine the EC₅₀ and Emax for adenylyl cyclase inhibition.

-

-

Causality: This assay provides a robust, functional readout of the Gαi/o signaling pathway, confirming the compound's ability to produce a key intracellular response.

Protocol 3: β-Arrestin 2 Recruitment Assay (BRET-based)

-

Objective: To quantify the recruitment of β-arrestin 2 to the MOR, a key step in desensitization and a measure for biased agonism.[23]

-

Methodology:

-

Cell System: Use HEK293 cells co-expressing MOR fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin 2 fused to a BRET acceptor (e.g., YFP).

-

Stimulation: Add the luciferase substrate (e.g., coelenterazine h) to the cells.

-

Agonist Addition: Add varying concentrations of the phenylpiperidine agonist. Agonist-induced receptor activation and phosphorylation will cause the β-arrestin-YFP to be recruited to the MOR-Luciferase.

-

Measurement: Measure the BRET signal. The close proximity of the donor and acceptor upon recruitment results in energy transfer and a concentration-dependent increase in the BRET ratio.

-

Analysis: Plot the BRET ratio against the log concentration of the agonist to determine the EC₅₀ and Emax for β-arrestin 2 recruitment.

-

-

Causality: This assay directly measures the interaction that initiates receptor desensitization and internalization. Comparing these results with G protein activation data allows for the quantification of signaling bias.

Quantitative Data Summary

The following table summarizes typical pharmacological data for well-characterized phenylpiperidine analgesics, illustrating the range of potencies and efficacies observed in the field.

| Compound | MOR Binding Affinity (Ki, nM) | G Protein Activation (EC₅₀, nM) | β-Arrestin Recruitment (EC₅₀, nM) |

| Fentanyl | ~1 | ~10 | ~100 |

| Sufentanil | ~0.1 | ~1 | ~50 |

| Remifentanil | ~1.5 | ~15 | ~200 |

| Meperidine | ~200 | ~1000 | >10000 |

Note: Values are approximate and can vary based on the specific cell line and assay conditions.

Conclusion and Future Directions

The mechanism of action of phenylpiperidine-based analgesics is a finely tuned process initiated by specific binding to the μ-opioid receptor. This interaction triggers two major, and potentially separable, signaling cascades: a G protein-dependent pathway that is the primary driver of analgesia, and a β-arrestin-dependent pathway that governs receptor regulation and contributes to adverse effects.

The deep understanding of these pathways, validated by the experimental protocols outlined in this guide, has paved the way for the rational design of next-generation analgesics. The pursuit of G protein-biased agonists, which aim to selectively activate the therapeutic pathway while avoiding the detrimental one, represents a major frontier in pain research. Continued investigation into the nuanced structural determinants of ligand bias and the downstream consequences of both signaling arms will be critical in the quest to develop safer, more effective, and non-addictive pain therapeutics.

References

- Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay. Methods in Molecular Biology.

- GPCR Pathway.

- Biochemistry, G Protein Coupled Receptors.

- G-Protein-Coupled Receptors Signaling to MAPK/Erk. CST Signaling.

- G protein-coupled receptor signaling: transducers and effectors. Journal of Biological Chemistry.

- G protein-coupled receptor signaling p

- Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PNAS.

- Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PNAS.

- Physiology, Opioid Receptor.

- Video: Opioid Receptors: Overview. JoVE.

- Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Drug Discovery.

- Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PNAS.

- Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PubMed.

- Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers in Pharmacology.

- Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry.

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.

- What is the role of opioid receptor physiology in pain management?. Dr. Oracle.

- Mu-opioid receptor. Wikipedia.

- Opioid receptors.

- Analysis of Potassium and Calcium Imaging to Assay the Function of Opioid Receptors. Springer Protocols.

- Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay.

- Mu Receptors.

- Scientists Discover a New Way Opioids Can Relieve Pain Without Deadly Side Effects. SciTechDaily.

- Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. American Journal of Physiology-Lung Cellular and Molecular Physiology.

- Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay. R Discovery.

- Anileridine.

- a model explaining structure-activity relationships of opi

- Fentanyl. Wikipedia.

- Opioid Pharmacology. Pain Physician.

- Separation of μ-Opioid Receptor Desensitization and Internalization: Endogenous Receptors in Primary Neuronal Cultures. Journal of Neuroscience.

- In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity.

- μ-Opioid Receptors: Ligand-Dependent Activation of Potassium Conductance, Desensitization, and Internaliz

- How opioid drugs bind to receptors.

- Opioid receptor desensitization: mechanisms and its link to tolerance. Frontiers in Pharmacology.

- Chronic Morphine Treatment Inhibits Opioid Receptor Desensitization and Internaliz

- Kir3 channel signaling complexes: focus on opioid receptor signaling. Frontiers in Molecular Neuroscience.

Sources

- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Fentanyl - Wikipedia [en.wikipedia.org]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. droracle.ai [droracle.ai]

- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. Video: Opioid Receptors: Overview [jove.com]

- 10. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 13. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 18. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 19. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]

- 20. PathWhiz [pathbank.org]

- 21. pnas.org [pnas.org]

- 22. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Opioid receptor desensitization: mechanisms and its link to tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

- 25. jneurosci.org [jneurosci.org]

- 26. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay | Springer Nature Experiments [experiments.springernature.com]

- 28. discovery.researcher.life [discovery.researcher.life]

- 29. apps.dtic.mil [apps.dtic.mil]

Introduction: The Strategic Importance of Intermediates in Synthetic Opioid Manufacturing

An In-depth Technical Guide on the Role of 4-Cyano-4-phenylpiperidine hydrochloride as a Pethidine Intermediate

Pethidine, also known under the trade name Demerol and synonymously as meperidine, is a fully synthetic opioid analgesic belonging to the phenylpiperidine class.[1][2][3] First synthesized in 1938 by Otto Eisleb, its analgesic properties were discovered by Otto Schaumann at IG Farben.[1] Unlike semi-synthetic opioids derived from morphine alkaloids, pethidine's creation is a testament to multi-step organic synthesis, where the strategic selection and efficient formation of key intermediates are paramount.

This guide focuses on a pivotal precursor in one of the established synthetic routes to pethidine: This compound . We will explore its synthesis, its chemical transformation into the final active pharmaceutical ingredient (API), and the underlying chemical principles that govern these processes. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this synthetic pathway.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material is fundamental to any synthetic campaign. This compound is a stable, solid precursor that serves as the foundational scaffold for subsequent modifications.

| Property | Value | Source(s) |

| Chemical Name | 4-phenylpiperidine-4-carbonitrile hydrochloride | [4][5] |

| Synonyms | 4-Phenyl-4-piperidinecarbonitrile HCl | [5][6] |

| CAS Number | 51304-58-6 | [4][7] |

| Molecular Formula | C₁₂H₁₄N₂ · HCl | [4][6] |

| Molecular Weight | 222.71 g/mol | [4] |

| Appearance | White to pale cream crystalline powder | [5][7] |

| Melting Point | 208-210 °C | [4][8] |

Part 1: Synthesis of the Piperidine Scaffold

The construction of the 4-cyano-4-phenylpiperidine ring is a critical first stage. This is typically achieved via a cyclization reaction involving the double alkylation of a compound with an active methylene group, in this case, benzyl cyanide.

Causality of the Synthetic Approach

The logic behind this synthesis hinges on the reactivity of benzyl cyanide. The carbon atom alpha to both the phenyl ring and the nitrile group is acidic and can be readily deprotonated by a strong base to form a stable carbanion (a nucleophile). This nucleophile can then react with an electrophile. By using a bifunctional electrophile, such as a nitrogen mustard derivative like bis(2-chloroethyl)amine, a double alkylation can occur, leading to the formation of the piperidine ring in a single, efficient cyclization step.

Experimental Workflow: Ring Formation

Caption: Diagram 1: Synthesis of the Piperidine Intermediate.

Protocol 1: Synthesis of this compound

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Anhydrous solvent (e.g., toluene or xylene) is added to the flask, followed by a strong base such as sodium amide (NaNH₂). The mixture is stirred to form a slurry.

-

Carbanion Formation: Benzyl cyanide, dissolved in the same anhydrous solvent, is added dropwise to the slurry from the dropping funnel. The reaction is often exothermic and may require cooling to maintain a controlled temperature. The formation of the benzylic carbanion is observed.

-

Cyclization: Bis(2-chloroethyl)amine, also dissolved in the anhydrous solvent, is added dropwise to the reaction mixture. The mixture is then heated to reflux for several hours to drive the double alkylation and subsequent cyclization to completion.

-

Work-up: After cooling, the reaction is carefully quenched with water or an alcohol. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification & Salt Formation: The solvent is removed under reduced pressure to yield the crude 4-Cyano-4-phenylpiperidine free base. This is then dissolved in a suitable solvent like isopropanol or diethyl ether, and a solution of hydrochloric acid in the same solvent is added to precipitate the hydrochloride salt.

-

Isolation: The precipitated solid, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Part 2: Conversion of the Intermediate to Pethidine

With the core piperidine scaffold in hand, the next phase involves two key chemical modifications to arrive at the final pethidine molecule:

-

N-methylation: Introduction of a methyl group onto the piperidine nitrogen.

-

Nitrile to Ester Conversion: Transformation of the cyano group into an ethyl ester.

Causality of the Synthetic Approach

The secondary amine of the piperidine ring is nucleophilic and can be readily alkylated using a suitable methylating agent. The resulting tertiary amine is the structure found in pethidine. The conversion of the nitrile is a classic two-step transformation. First, the nitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid intermediate (Pethidinic acid). Second, this carboxylic acid undergoes Fischer esterification with ethanol in the presence of a strong acid catalyst to yield the final ethyl ester, pethidine.[9]

Experimental Workflow: Final Functionalization

Caption: Diagram 2: Conversion of Intermediate to Pethidine.

Protocol 2: Conversion to Pethidine

This protocol outlines the sequential modification of the intermediate to the final API.

-

N-Methylation (Eschweiler-Clarke Reaction):

-

4-Cyano-4-phenylpiperidine (as free base, obtained by neutralizing the HCl salt) is mixed with an excess of formic acid and aqueous formaldehyde.

-

The mixture is heated to reflux for several hours until CO₂ evolution ceases. This reaction reductively methylates the secondary amine to a tertiary amine.

-

After cooling, the reaction mixture is made alkaline with a base (e.g., NaOH) and the product, 1-methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A), is extracted with an organic solvent (e.g., diethyl ether). The organic extracts are dried and the solvent is evaporated.[10][11]

-

-

Hydrolysis and Esterification:

-

The crude Pethidine Intermediate A is added to a mixture of concentrated sulfuric acid and ethanol.

-

The solution is heated to reflux for an extended period. In this one-pot process, the strong acid catalyzes both the hydrolysis of the nitrile to the carboxylic acid and the subsequent esterification with the ethanol solvent.

-

The reaction mixture is cooled and carefully poured onto ice.

-

The aqueous solution is made strongly alkaline.

-

The pethidine free base is extracted with an organic solvent. The solvent is dried and evaporated to yield crude pethidine.

-

For pharmaceutical use, the crude product is purified (e.g., by vacuum distillation or crystallization) and converted to its hydrochloride salt for stability and solubility.[12][13]

-

Regulatory Considerations

It is critical for all professionals in this field to be aware of the stringent regulatory controls on these substances. Pethidine is a Schedule II narcotic in the United States.[1] Furthermore, its precursors are also controlled. Specifically, 1-methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A) is a Schedule II controlled substance in the United States, reflecting its direct utility in the synthesis of pethidine.[10][11]

Conclusion

This compound is more than a mere stepping stone in a reaction sequence; it is the foundational scaffold upon which the pharmacologically active molecule of pethidine is built. Its synthesis via cyclization and its subsequent, deliberate functionalization through N-methylation and nitrile-to-ester conversion represent a classic and instructive pathway in medicinal chemistry. Understanding the causality, protocols, and regulatory landscape associated with this intermediate is essential for any professional involved in the research, development, or manufacturing of synthetic opioids.

References

-

Pethidine intermediate A - Wikipedia. [Link]

-

Pethidine - Wikipedia. [Link]

-

Pethidine: Synthesis and Metabolism | PDF | Drugs | Physical Sciences - Scribd. [Link]

-

Pethidine Intermediate A - chemeurope.com. [Link]

-

PETHIDINE - Chemistry Education. [Link]

- Synthesis of meperidine - US3824242A - Google P

-

Synthesis of Pethidine aka Meperidine - Chemistry Steps. [Link]

-

[Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs] - PubMed. [Link]

-

1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem. [Link]

-

Meperidine - Scholars@Duke publication. [Link]

Sources

- 1. Pethidine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 3. Scholars@Duke publication: Meperidine [scholars.duke.edu]

- 4. 4-シアノ-4-フェニルピペリジン 塩酸塩 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 51304-58-6 [amp.chemicalbook.com]

- 6. 4-シアノ-4-フェニルピペリジン 塩酸塩 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 4-氰基-4-苯基哌嗪 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. Pethidine intermediate A - Wikipedia [en.wikipedia.org]

- 11. 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. US3824242A - Synthesis of meperidine - Google Patents [patents.google.com]

The Serendipitous Synthesis of an Archetype: A Technical Retrospective on the Genesis of Meperidine (Pethidine)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Meperidine, known interchangeably as pethidine and by its trade name Demerol, holds a significant place in the history of pharmacology as the first entirely synthetic opioid analgesic. Its discovery was not the culmination of a targeted search for a morphine substitute but a serendipitous outcome of research into synthetic anticholinergic agents. This guide delves into the historical and scientific context of meperidine's synthesis by Otto Eisleb in the late 1930s at the laboratories of IG Farben in Germany. We will explore the chemical rationale behind the original synthetic route, provide a detailed reconstruction of the experimental protocol, and analyze the subsequent pharmacological evaluation by Otto Schaumann that unveiled its potent analgesic properties. This document serves as a technical exploration of a landmark achievement in medicinal chemistry, illustrating the convergence of organic synthesis, pharmacological screening, and the often-unpredictable nature of scientific discovery.

Historical Imperative: The Quest for a Morphine Alternative at IG Farben

In the 1930s, the German chemical conglomerate IG Farben, a dominant force in the global pharmaceutical industry, was actively pursuing the development of synthetic drugs.[1][2][3] A primary objective was to create effective therapeutic agents that could be produced independently of natural resources, a goal driven by both economic and political pressures for German self-sufficiency.[1] The reliance on imported raw opium for the production of morphine and codeine was a significant vulnerability.[1] This spurred a dedicated research effort to find a potent analgesic that was structurally distinct from morphine, hoping to separate its powerful pain-relieving effects from its severe addictive properties—a challenge that persists to this day.[4]

It was within this environment that chemist Otto Eisleb was tasked with synthesizing novel compounds. However, his primary goal was not analgesia. Instead, he was investigating potential antispasmodic and anticholinergic agents, molecules with structural similarities to atropine.[5][6][7] In 1938 (with some sources citing 1939), Eisleb successfully synthesized a new compound: ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.[5][6][7][8][9] This molecule, later named pethidine (or meperidine in the United States), was created as part of this anticholinergic research program.[5][6]

The pivotal moment came when this new compound was passed to pharmacologist Otto Schaumann for routine screening.[5][8][9] It was Schaumann who first recognized its potent analgesic properties, an unexpected discovery that shifted the entire trajectory of the compound's development.[5][8] Patented in 1937 and approved for medical use in 1943, meperidine was initially hailed as a safer, less addictive alternative to morphine, a belief that was later proven to be inaccurate.[5] Nevertheless, its discovery opened the door to the vast field of synthetic opioids, establishing the phenylpiperidine class as a foundational scaffold for analgesic drug design.[5][8]

The Eisleb Synthesis: A Two-Step Masterclass in Heterocyclic Chemistry

The original synthesis of meperidine is an elegant and instructive example of fundamental organic reactions converging to construct a bioactive molecule.[8] It is fundamentally a two-step process: the formation of a substituted piperidine ring followed by the conversion of a nitrile group into an ethyl ester.

Causality Behind Experimental Choices

The brilliance of Eisleb's approach lies in the selection of readily available starting materials to construct the core phenylpiperidine structure.

-

Benzyl Cyanide (Phenylacetonitrile): This molecule was an ideal starting point. It provides the crucial 4-phenyl substituent and, more importantly, possesses acidic α-protons (protons on the carbon adjacent to the nitrile group). The electron-withdrawing nature of the nitrile group makes these protons susceptible to removal by a strong base, creating a carbanion that is a potent nucleophile.

-

N,N-bis-(2-chloroethyl)-N-methylamine: This reagent, a type of nitrogen mustard, serves as the backbone for the piperidine ring. It is a powerful dialkylating agent, featuring two electrophilic carbon atoms that are susceptible to nucleophilic attack, leading to the formation of the heterocyclic ring.

-

Sodium Amide (NaNH₂): A very strong base was required to deprotonate the weakly acidic benzyl cyanide. Sodium amide was a common and effective choice for this purpose in the era.

-

Ethanol and Acid: For the final step, the conversion of the nitrile to an ester, a classic two-stage hydrolysis and esterification was employed. The nitrile is first hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, followed by a Fischer esterification with ethanol and a strong acid catalyst (like H₂SO₄ or HCl) to yield the final product.

Reaction Mechanism and Workflow

The synthesis proceeds as follows:

-

Step 1: Piperidine Ring Formation via Double Alkylation. Benzyl cyanide is treated with sodium amide, which abstracts an α-proton to form a resonance-stabilized carbanion. This nucleophile then attacks one of the chloroethyl groups of N,N-bis-(2-chloroethyl)-N-methylamine in an Sₙ2 reaction. This process repeats, with the intermediate undergoing an intramolecular cyclization to form the 1-methyl-4-phenyl-4-cyanopiperidine ring.[9][10]

-

Step 2: Nitrile Hydrolysis and Esterification. The resulting cyanopiperidine derivative is then subjected to hydrolysis, converting the nitrile group (-C≡N) into a carboxylic acid (-COOH). This intermediate is subsequently esterified by heating with ethanol in the presence of an acid catalyst to produce meperidine.[9][10]

The overall synthetic workflow can be visualized as a logical progression from simple precursors to the final complex heterocyclic structure.

Reconstructed Experimental Protocol

While Eisleb's original laboratory notes are not publicly accessible, the synthesis can be reconstructed based on established chemical principles and subsequent publications. The following protocol is a representation of the likely procedure.

WARNING: This protocol involves highly toxic and hazardous materials, including a nitrogen mustard derivative (a vesicant) and sodium amide (reacts violently with water). It should only be considered in a historical and theoretical context and not attempted without expert supervision and appropriate safety measures.

Part A: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile

-